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Compound of Interest

Compound Name: 15-OH Tafluprost

Cat. No.: B15570769 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive

optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is

the primary goal of current treatments. Prostaglandin F2α (PGF2α) analogs are first-line

therapies for open-angle glaucoma due to their potent IOP-lowering effects.

Tafluprost is a unique PGF2α analog where the C-15 hydroxyl group is replaced by two fluorine

atoms. This modification makes it resistant to inactivation by 15-hydroxyprostaglandin

dehydrogenase. Tafluprost is an isopropyl ester prodrug that is hydrolyzed by corneal

esterases to its biologically active metabolite, Tafluprost acid (AFP-172). It is this active form,

not 15-OH Tafluprost, that is the focus of research. Tafluprost acid is a highly potent and

selective agonist for the prostaglandin F (FP) receptor. Its primary mechanism of action is to

increase the uveoscleral outflow of aqueous humor, thereby reducing IOP.[1][2] There is also

evidence suggesting it may enhance trabecular outflow and improve ocular blood flow.[2][3]

This document provides detailed application notes and experimental protocols for utilizing

Tafluprost acid as a research tool in the study of glaucoma and the development of novel anti-

glaucoma agents.
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Tafluprost acid exerts its effects primarily through the activation of the prostanoid FP receptor, a

G-protein coupled receptor (GPCR). The signaling cascade initiated by Tafluprost acid binding

to the FP receptor in ciliary muscle cells leads to the relaxation of the ciliary muscle and

remodeling of the extracellular matrix, which in turn increases the uveoscleral outflow of

aqueous humor.[2][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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